N-(3-chloro-4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine
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Overview
Description
N-(3-chloro-4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine is an organic compound that belongs to the class of sulfonyl glycine derivatives This compound is characterized by the presence of a sulfonyl group attached to a glycine moiety, along with a 3-chloro-4-methoxyphenyl group and a 4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloro-4-methoxyaniline, 4-methylbenzenesulfonyl chloride, and glycine.
Formation of Intermediate: The 3-chloro-4-methoxyaniline is reacted with 4-methylbenzenesulfonyl chloride in the presence of a base, such as triethylamine, to form an intermediate sulfonamide.
Coupling Reaction: The intermediate sulfonamide is then coupled with glycine in the presence of a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common techniques include:
Solvent Selection: Choosing appropriate solvents to facilitate the reactions and improve product isolation.
Temperature Control: Maintaining optimal temperatures to enhance reaction rates and minimize side reactions.
Purification: Utilizing methods such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding sulfone or sulfoxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
N-(3-chloro-4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]alanine
- N-(3-chloro-4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]valine
- N-(3-chloro-4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]leucine
Uniqueness
N-(3-chloro-4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-(3-chloro-4-methoxy-N-(4-methylphenyl)sulfonylanilino)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO5S/c1-11-3-6-13(7-4-11)24(21,22)18(10-16(19)20)12-5-8-15(23-2)14(17)9-12/h3-9H,10H2,1-2H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYDIKHRNIJEKGR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC(=C(C=C2)OC)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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